N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-3-21(25-2,18-12-5-4-6-13-18)16-22-26(23,24)20-15-9-11-17-10-7-8-14-19(17)20/h4-15,22H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWYRLWJACBYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-methoxy-2-phenylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions. The reactions are often carried out in the presence of a base to facilitate the nucleophilic attack.
Major Products
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The structural diversity of sulfonamide derivatives arises primarily from substitutions on the nitrogen atom or the aromatic rings. Key analogs include:
Key Observations :
- The 2-methoxy-2-phenylbutyl group in the target compound introduces steric bulk and lipophilicity compared to simpler alkyl or aryl substituents (e.g., 2-phenylethyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- Heterocyclic substituents, as in compound 10f , improve binding to biological targets (e.g., enzymes or receptors) but may complicate metabolic stability due to reactive nitrogen centers.
Physicochemical Properties
Notes:
Stability and Metabolic Pathways
- Compound 10f : Unstable in microsomal assays, with 50% dehydrogenation to N-(quinazolin-2-yl)sulfonamide .
- Target Compound : The methoxy group is less prone to oxidative metabolism than hydroxyl or amine groups, suggesting improved stability. However, the phenylbutyl chain may undergo cytochrome P450-mediated oxidation.
Biological Activity
N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this sulfonamide derivative, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene core substituted with a sulfonamide group and an alkyl side chain. The sulfonamide moiety is known for its role in inhibiting bacterial growth by acting as a competitive inhibitor of p-aminobenzoic acid in folic acid metabolism, which is essential for bacterial proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, disrupting various biological pathways. This mechanism is particularly relevant in the context of anti-inflammatory and antimicrobial activities .
- Antiproliferative Effects : Recent studies have shown that derivatives of naphthalene sulfonamides exhibit significant antiproliferative effects against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one derivative demonstrated an IC50 value of 0.51 µM against MCF-7 cells, indicating potent activity .
Antimicrobial Activity
Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis. This class of compounds has been extensively studied for their effectiveness against various bacterial strains .
Anticancer Activity
Research has indicated that certain derivatives can significantly inhibit tubulin polymerization, a crucial process for cell division. The inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The following table summarizes key findings on the antiproliferative activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5c | MCF-7 | 0.51 | Tubulin polymerization inhibition |
| 5c | A549 | 0.33 | Tubulin polymerization inhibition |
| 5b | MCF-7 | >30 | Low activity due to structural differences |
Anti-inflammatory Activity
Naphthalene sulfonamides have also been explored for their anti-inflammatory properties. Their ability to inhibit specific enzymes involved in inflammatory pathways makes them potential candidates for treating inflammatory diseases .
Case Studies
- Antiproliferative Study : A study evaluated several naphthalene sulfonamide derivatives for their antiproliferative effects on MCF-7 and A549 cell lines. Compound 5c was identified as the most potent, exhibiting low cytotoxicity towards normal cells while effectively inhibiting cancer cell proliferation through tubulin interaction .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their biological targets. For example, compound 5c was shown to bind at the colchicine site on tubulin, suggesting a mechanism similar to that of well-known anticancer agents like colchicine .
Q & A
Q. What are the standard synthetic routes for N-(2-methoxy-2-phenylbutyl)naphthalene-1-sulfonamide?
The synthesis typically involves reacting naphthalene-1-sulfonyl chloride with a secondary amine (e.g., 2-methoxy-2-phenylbutylamine) in the presence of a base like triethylamine. The reaction is carried out in anhydrous dichloromethane or tetrahydrofuran under nitrogen to prevent hydrolysis. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol, yielding ~70–85% purity. Critical parameters include stoichiometric control of the amine and rigorous exclusion of moisture .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirms the presence of methoxy (δ ~3.3 ppm), naphthalene aromatic protons (δ ~7.4–8.2 ppm), and sulfonamide NH (δ ~5.8 ppm).
- IR Spectroscopy : Detects sulfonamide S=O stretches (~1340 cm⁻¹ and 1160 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 394.14).
- Elemental Analysis : Ensures >95% purity by C, H, N, S content .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme Inhibition : Test against FABP4 (fatty acid-binding protein 4) via fluorescence displacement assays (IC50 determination) .
- Antimicrobial Screening : Use agar dilution against Staphylococcus aureus and Escherichia coli (MIC values).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC50 .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (10–15 minutes vs. 24 hours) and improves yield (95%) by enhancing reagent interaction under controlled temperature (373 K) and pressure (150 psi) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility but require post-reaction dialysis.
- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation by stabilizing intermediates .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay Standardization : Control variables like buffer pH (e.g., FABP4 assays at pH 7.4 vs. 8.0 alter binding affinity) .
- Purity Validation : Ensure >98% purity via HPLC (C18 column, acetonitrile/water) to exclude impurities mimicking activity .
- Structural Confirmation : X-ray crystallography (e.g., SHELXL refinement) verifies stereochemical integrity, as incorrect configurations may lead to false negatives .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with FABP4’s hydrophobic pocket; prioritize poses with ΔG < −8 kcal/mol .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using Hammett σ constants .
Q. How can low aqueous solubility be addressed in pharmacological studies?
- Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance bioavailability .
- Co-Crystallization : Use succinic acid as a co-former to improve solubility by 10-fold via hydrogen-bonding networks .
Q. What toxicological assessments are critical for preclinical evaluation?
- In Vitro : HepG2 cell viability assays (72-hour exposure) and Ames test for mutagenicity .
- In Vivo : Acute toxicity in rodents (LD50 determination via OECD 423 guidelines) and 28-day subchronic studies with histopathology .
- Ecotoxicology : Daphnia magna immobilization assays (EC50) to assess environmental risk .
Data Analysis and Validation
Q. How should crystallographic data be validated for structural accuracy?
Q. What statistical methods address variability in biological replicates?
- ANOVA with Tukey’s HSD : Identify significant differences (p < 0.05) across dose-response groups.
- Grubbs’ Test : Eliminate outliers in activity datasets (α = 0.01).
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
